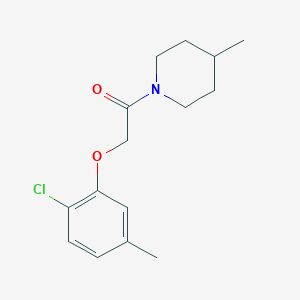
4-ethyl-N-(1,3,4-thiadiazol-2-yl)benzamide
Overview
Description
4-ethyl-N-(1,3,4-thiadiazol-2-yl)benzamide is a compound that belongs to the class of 1,3,4-thiadiazole derivativesThe 1,3,4-thiadiazole ring is a five-membered heterocyclic structure containing two nitrogen atoms and one sulfur atom, which contributes to its unique chemical properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-N-(1,3,4-thiadiazol-2-yl)benzamide typically involves the reaction of 4-ethylbenzoic acid with thiosemicarbazide, followed by cyclization to form the thiadiazole ring. The reaction conditions often include the use of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate the cyclization process .
-
Step 1: Formation of Thiosemicarbazide Derivative
- React 4-ethylbenzoic acid with thiosemicarbazide in the presence of a dehydrating agent.
- Reaction conditions: Reflux in ethanol or methanol.
-
Step 2: Cyclization to Form Thiadiazole Ring
- Cyclize the thiosemicarbazide derivative using POCl3 or PPA.
- Reaction conditions: Heat the reaction mixture at 80-100°C for several hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
4-ethyl-N-(1,3,4-thiadiazol-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: H2O2 or KMnO4 in an acidic or basic medium.
Reduction: NaBH4 or LiAlH4 in anhydrous solvents like ether or tetrahydrofuran (THF).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (TEA) or pyridine.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thiadiazole derivatives.
Substitution: Formation of substituted thiadiazole derivatives with various functional groups.
Scientific Research Applications
Biology: Exhibits antimicrobial, antifungal, and antiviral activities.
Medicine: Potential anticancer agent due to its ability to inhibit the replication of cancer cells.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-ethyl-N-(1,3,4-thiadiazol-2-yl)benzamide involves its interaction with various molecular targets and pathways:
DNA Replication Inhibition: The compound can disrupt DNA replication processes, leading to the inhibition of bacterial and cancer cell proliferation.
Enzyme Inhibition: It can inhibit specific enzymes involved in metabolic pathways, contributing to its antimicrobial and anticancer activities.
Anti-inflammatory Pathways: The compound can modulate inflammatory pathways, reducing inflammation and pain.
Comparison with Similar Compounds
4-ethyl-N-(1,3,4-thiadiazol-2-yl)benzamide can be compared with other similar compounds, such as:
4-amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzene sulfonamide: Known for its antimicrobial properties.
4-amino-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzene sulfonamide: Exhibits similar biological activities but with different potency and selectivity.
N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)benzamide: Shows enhanced stability and lower toxicity compared to other thiadiazole derivatives.
Properties
IUPAC Name |
4-ethyl-N-(1,3,4-thiadiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3OS/c1-2-8-3-5-9(6-4-8)10(15)13-11-14-12-7-16-11/h3-7H,2H2,1H3,(H,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTIFDUXZASJPPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)NC2=NN=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(2-methoxyethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4658067.png)
![1-(2,4-difluorophenyl)-2-({5-[(2-methylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}thio)ethanone](/img/structure/B4658068.png)

![1-methyl-5-(4-methylphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4658075.png)
![3-({[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]methyl}thio)-5-(5-methyl-3-thienyl)-4-propyl-4H-1,2,4-triazole](/img/structure/B4658079.png)

![7-[2-(3,4-dichlorophenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one](/img/structure/B4658109.png)
![N-[4-hydroxy-3-(2-hydroxynaphthalen-1-yl)phenyl]-2,3,5,6-tetramethylbenzenesulfonamide](/img/structure/B4658116.png)
![N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]-N'-isopropylthiourea](/img/structure/B4658124.png)
![N-(12-OXAZOL-3-YL)-2-[4-(PROPAN-2-YL)PHENOXY]ACETAMIDE](/img/structure/B4658125.png)
![2-({[4-(acetylamino)phenyl]sulfonyl}amino)-N-butylbenzamide](/img/structure/B4658129.png)

![2-[[2-(3,4-dimethylphenyl)acetyl]amino]-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B4658142.png)
![N-ethyl-N'-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]thiourea](/img/structure/B4658154.png)
